molecular formula C9H17NO2S B12538634 3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid CAS No. 802265-13-0

3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid

Cat. No.: B12538634
CAS No.: 802265-13-0
M. Wt: 203.30 g/mol
InChI Key: KTSKOSFNMGAKDC-UHFFFAOYSA-N
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Description

3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid is a heterocyclic compound featuring a six-membered ring containing both nitrogen and sulfur atoms. This compound is part of the thiazinane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Chemical Reactions Analysis

3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazinanes .

Scientific Research Applications

3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

3-(4,4-Dimethyl-1,3-thiazinan-2-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

802265-13-0

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

3-(4,4-dimethyl-1,3-thiazinan-2-yl)propanoic acid

InChI

InChI=1S/C9H17NO2S/c1-9(2)5-6-13-7(10-9)3-4-8(11)12/h7,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

KTSKOSFNMGAKDC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC(N1)CCC(=O)O)C

Origin of Product

United States

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